N-(3-chloro-4-methoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-Chloro-4-methoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidin-4-one derivative featuring a sulfanyl acetamide moiety linked to a 3-chloro-4-methoxyphenyl group. The ethyl group at position 3 and the 4-methylphenyl group at position 7 contribute to its lipophilicity, while the 3-chloro-4-methoxyphenyl acetamide moiety may influence binding affinity and metabolic stability .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3S2/c1-4-28-23(30)22-21(17(12-32-22)15-7-5-14(2)6-8-15)27-24(28)33-13-20(29)26-16-9-10-19(31-3)18(25)11-16/h5-12H,4,13H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBHVOJUHNGLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro and methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their differentiating features:
Key Observations :
- The target compound’s thienopyrimidinone core distinguishes it from pyrimidine (e.g., ) or pyridine-based analogs (e.g., ).
- The 3-chloro-4-methoxyphenyl acetamide group introduces electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may modulate electronic properties and metabolic stability relative to simpler chlorophenyl derivatives (e.g., ).
Physicochemical Properties
- Melting Points: Target Compound: Not reported, but analogs with similar cores (e.g., thienopyrimidinone in ) typically exhibit high melting points (>200°C) due to strong intermolecular forces. Hydrazinylidene-cyanoacetamide (13a): Melts at 288°C, attributed to hydrogen bonding from sulfamoyl and hydrazine groups . N-Acetylsulfanilyl derivative (): Melting point 174–176°C, lower due to reduced aromatic stacking .
- Solubility: The target compound’s ethyl and methylphenyl groups likely reduce aqueous solubility compared to pyrimidine analogs with polar amino groups (e.g., ). Sulfanyl acetamide moieties (common in ) may enhance solubility in polar aprotic solvents.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 1040675-46-4) is a novel compound exhibiting significant biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 465.59 g/mol. The compound features several functional groups that contribute to its biological activity, including a thieno[3,2-d]pyrimidine moiety and a chloro-substituted phenyl group.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated its antiproliferative effects against various cancer cell lines, including HepG2 (liver carcinoma) and PC-3 (prostate carcinoma). The cytotoxicity was evaluated using the MTT assay, with results indicating moderate to high inhibitory activity.
Table 1: Cytotoxicity Results of this compound
The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, particularly the VEGFR-2 and AKT pathways. This inhibition leads to induced apoptosis in cancer cells, making it a promising candidate for further development in cancer therapeutics .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, with significant inhibitory concentrations observed.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | IC50 (µM) | Reference |
|---|---|---|
| Escherichia coli | 8.0 | |
| Staphylococcus aureus | 10.5 | |
| Pseudomonas aeruginosa | 9.0 |
The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Case Studies
- Liver Cancer Study : A study conducted on HepG2 cells demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability. The study concluded that this compound could serve as a lead compound for developing new liver cancer therapies .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound exhibited superior activity against resistant strains of Staphylococcus aureus. The findings suggest that it could be an effective alternative in treating infections caused by multidrug-resistant bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
